molecular formula C21H26Cl2N2O3 B192750 Cetirizine dihydrochloride CAS No. 83881-52-1

Cetirizine dihydrochloride

Cat. No.: B192750
CAS No.: 83881-52-1
M. Wt: 425.3 g/mol
InChI Key: CUSPGNDCPOVPBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cetirizine hydrochloride, commonly known as Zyrtec, is an orally active second-generation histamine H1 antagonist . Its primary targets are the peripheral H1 receptors . These receptors are involved in allergic reactions, and their inhibition can help alleviate allergy symptoms .

Mode of Action

Cetirizine’s principal effects are achieved through the selective inhibition of these peripheral H1 receptors . By blocking these receptors, cetirizine prevents histamine from binding and exerting its effects, thereby reducing allergic symptoms .

Biochemical Pathways

By inhibiting the H1 receptors, cetirizine prevents histamine-induced responses such as itching, nasal secretion, bronchial and intestinal smooth muscle contraction, and vasodilation .

Pharmacokinetics

Cetirizine’s pharmacokinetics have been found to increase linearly with dose across a range of 5 to 60 mg . Its maximum concentration (Cmax) following a single dose has been found to be 257 ng/mL for 10 mg and 580 ng/mL for 20 mg . Food has no effect on the bioavailability of cetirizine but has been found to delay the time to reach maximum concentration (Tmax) by 1.7 hours (i.e., to approximately 2.7 hours) and to decrease the Cmax by 23% .

Result of Action

The molecular and cellular effects of cetirizine’s action result in the relief of allergy symptoms. Cetirizine is indicated for the relief of symptoms associated with seasonal allergic rhinitis caused by allergens such as ragweed, grass, and tree pollens in adults and children 2 years of age and above . Symptoms treated effectively include sneezing, rhinorrhea, nasal pruritus, ocular pruritus, tearing, and redness of the eyes .

Action Environment

The action, efficacy, and stability of cetirizine can be influenced by various environmental factors. For instance, in the emergency department or urgent care setting, an intravenous H1 antihistamine like cetirizine may provide faster relief of acute urticaria symptoms than an orally administered H1 antihistamine . Furthermore, cetirizine’s effectiveness can be influenced by the presence of allergens in the environment, such as ragweed, grass, and tree pollens .

Biochemical Analysis

Biochemical Properties

Cetirizine hydrochloride interacts with histamine receptors in the body, specifically the H1 receptor . By binding to these receptors, Cetirizine hydrochloride prevents histamine from exerting its effects, thereby reducing allergic symptoms .

Cellular Effects

Cetirizine hydrochloride’s primary effect at the cellular level is the prevention of histamine receptor activation . This can influence cell signaling pathways, particularly those involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of Cetirizine hydrochloride involves its binding to the H1 histamine receptor . This binding prevents histamine from activating the receptor, which in turn prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, Cetirizine hydrochloride has been shown to have a long half-life, which contributes to its long-lasting effects . Over time, it is metabolized in the liver and excreted in the urine .

Dosage Effects in Animal Models

In animal models, the effects of Cetirizine hydrochloride have been shown to be dose-dependent . Higher doses result in a greater degree of histamine receptor blockade, leading to a more pronounced reduction in allergic symptoms .

Metabolic Pathways

Cetirizine hydrochloride is metabolized in the liver, primarily through oxidation . The metabolites are then excreted in the urine .

Transport and Distribution

After oral administration, Cetirizine hydrochloride is well absorbed and widely distributed throughout the body . It is able to cross the blood-brain barrier, although to a lesser extent than older generation antihistamines .

Subcellular Localization

Cetirizine hydrochloride primarily exerts its effects at the cell surface, where the H1 histamine receptors are located . It can also enter cells and exert effects intracellularly .

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSPGNDCPOVPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016667
Record name Cetirizine monohydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-52-1, 798544-25-9
Record name Cetirizine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83881-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CETIRIZINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cetirizine monohydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 106.4 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide fumarate is used, and, after adjusting the pH of the reaction mixture to 3.8, the precipitated fumaric acid is filtered to facilitate the extraction with dichloromethane. Thus, 71.8 g (77.8%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
title compound
Yield
77.8%

Synthesis routes and methods II

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
cetirizine dihydrochloride

Synthesis routes and methods III

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
69.3%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 83.2 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide base are used. Thus, 75.0 g (81.3%) of the title compound are obtained, m.p. 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
83.2 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
81.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cetirizine dihydrochloride
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Cetirizine dihydrochloride
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Cetirizine dihydrochloride
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Cetirizine dihydrochloride
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Cetirizine dihydrochloride
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Cetirizine dihydrochloride

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